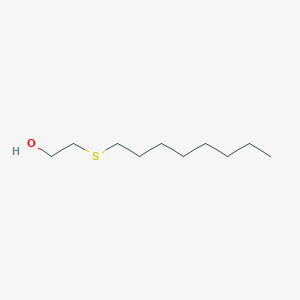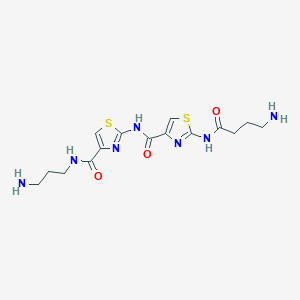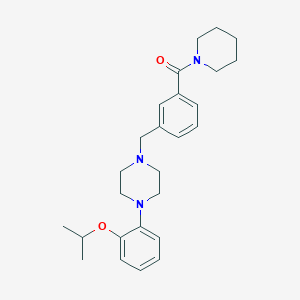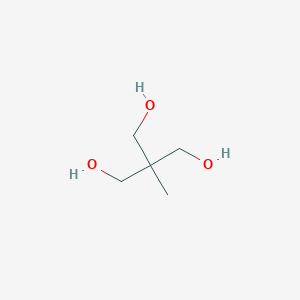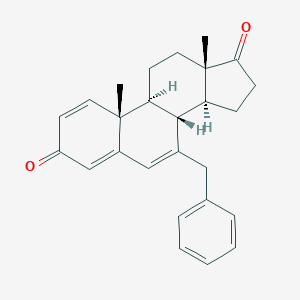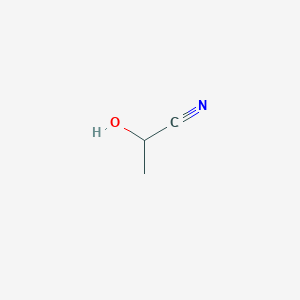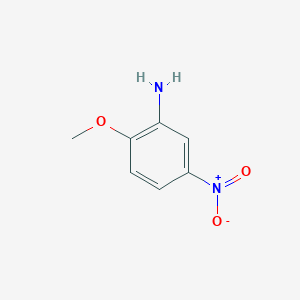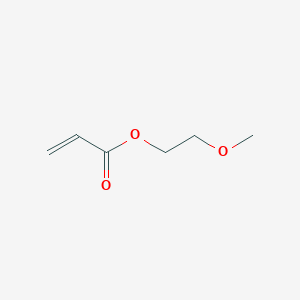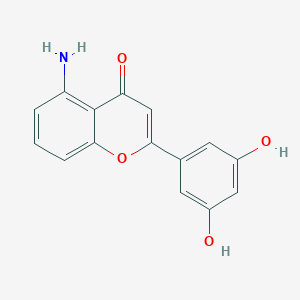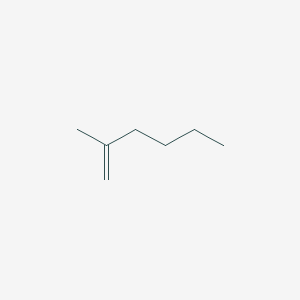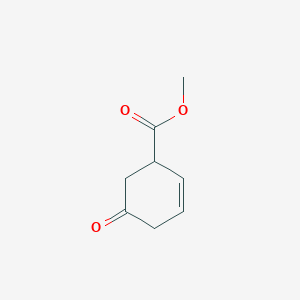
Methyl 5-oxocyclohex-2-ene-1-carboxylate
Übersicht
Beschreibung
Methyl 5-oxocyclohex-2-ene-1-carboxylate, also known as MOC, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. MOC is a cyclic enol ether that can be synthesized through various methods.
Wirkmechanismus
Methyl 5-oxocyclohex-2-ene-1-carboxylate is a cyclic enol ether that can undergo various reactions, including nucleophilic addition and cyclization. The mechanism of action of Methyl 5-oxocyclohex-2-ene-1-carboxylate depends on the specific reaction it undergoes. For example, Methyl 5-oxocyclohex-2-ene-1-carboxylate can act as a dienophile in the Diels-Alder reaction, where it reacts with a diene to form a cycloadduct.
Biochemische Und Physiologische Effekte
Methyl 5-oxocyclohex-2-ene-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Methyl 5-oxocyclohex-2-ene-1-carboxylate can inhibit the growth of cancer cells and bacteria. Methyl 5-oxocyclohex-2-ene-1-carboxylate has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-oxocyclohex-2-ene-1-carboxylate has several advantages for lab experiments, including its high yield synthesis methods and its potential applications in the synthesis of various compounds. However, Methyl 5-oxocyclohex-2-ene-1-carboxylate has some limitations, including its instability and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-oxocyclohex-2-ene-1-carboxylate. One direction is to explore its potential applications in catalysis and material science. Another direction is to study its biochemical and physiological effects in more detail. Additionally, the development of new synthesis methods for Methyl 5-oxocyclohex-2-ene-1-carboxylate could lead to the discovery of new compounds with potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Methyl 5-oxocyclohex-2-ene-1-carboxylate has been extensively studied for its potential applications in the field of organic chemistry. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. Methyl 5-oxocyclohex-2-ene-1-carboxylate has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
134241-95-5 |
|---|---|
Produktname |
Methyl 5-oxocyclohex-2-ene-1-carboxylate |
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
methyl 5-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
FAMOFMDINHZUNQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(=O)CC=C1 |
Kanonische SMILES |
COC(=O)C1CC(=O)CC=C1 |
Synonyme |
2-Cyclohexene-1-carboxylicacid,5-oxo-,methylester(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

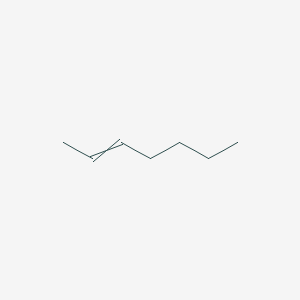
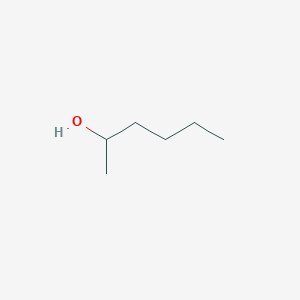
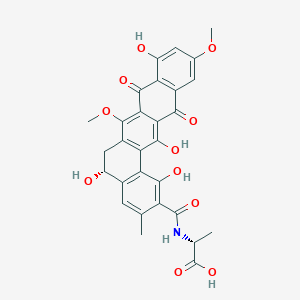
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B165342.png)
